Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)
Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Bromobenzotrifluoride, a versatile chemical intermediate. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in organic synthesis.
Physicochemical Properties
2-Bromobenzotrifluoride, also known as 2-Bromo-α,α,α-trifluorotoluene, is a colorless to yellow or brown liquid.[1][2] It is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its unique combination of a bromo group, suitable for cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules.[1] The core physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 392-83-6 | [1] |
| Molecular Formula | C₇H₄BrF₃ | [1] |
| Molecular Weight | 225.01 g/mol | [1] |
| Appearance | Clear, colorless to yellow/brown liquid | [1][2][3] |
| Boiling Point | 167-168 °C (lit.) / 171 °C | [1] |
| Density | 1.652 g/mL at 25 °C (lit.) / 1.67 g/mL | [1] |
| Refractive Index (n²⁰/D) | 1.482 (lit.) / 1.4805-1.4835 @ 20°C | [3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Purity | ≥97.5% to 99% (GC) | [1][3] |
Spectroscopic Data Analysis
While raw spectral data is best sourced from dedicated databases, this section provides an analysis of the expected spectral features for 2-Bromobenzotrifluoride, crucial for its identification and characterization.[4][5]
2.1 ¹H NMR Spectroscopy The ¹H NMR spectrum will show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, the four aromatic protons will form a complex multiplet system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzene.
2.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum will display seven distinct signals:
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts.
-
Trifluoromethyl Carbon: The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm. The C-F coupling constant is characteristically large.[6]
2.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:
-
C-F Stretch: Strong, characteristic absorptions for the CF₃ group are expected in the 1350-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
-
C-Br Stretch: Found in the fingerprint region, typically between 600-500 cm⁻¹.[7]
Solubility Profile
Quantitative solubility data is not widely published. However, based on its chemical structure (a halogenated aromatic hydrocarbon) and its common use in organic synthesis, a qualitative solubility profile can be predicted. It is expected to be miscible with a wide range of common organic solvents and immiscible with water.[8]
| Solvent Class | Representative Solvents | Predicted Solubility |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble / Miscible |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Miscible |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble / Miscible |
| Polar Protic | Ethanol, Methanol | Soluble |
| Aqueous | Water | Insoluble |
Safety and Handling
2-Bromobenzotrifluoride is a flammable liquid and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Storage | Store in a well-ventilated place. Keep cool. Flammables area. | |
| Incompatible Materials | Strong oxidizing agents, Strong bases. |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Bromobenzotrifluoride and its subsequent use in a cornerstone C-C bond-forming reaction are provided below.
5.1 Synthesis via Sandmeyer Reaction
This protocol details the synthesis of 2-Bromobenzotrifluoride from 2-(trifluoromethyl)benzenamine.
Methodology:
-
Diazotization: To a suitable reaction vessel, add 970 mL of hydrobromic acid (40%). While stirring, slowly add 308 g (1.9 mol) of 2-(trifluoromethyl)benzenamine.
-
Cool the mixture to 0 °C using an ice bath.
-
Prepare a solution of 140 g (2.03 mol) of sodium nitrite in 325 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 20 minutes while maintaining the low temperature.
-
Sandmeyer Reaction: In a separate 2 L four-neck flask, prepare a suspension of 23.5 g (0.16 mol) of cuprous bromide in 65 mL of hydrobromic acid (40%).
-
Stir this suspension vigorously at room temperature.
-
Pour the previously prepared diazonium salt solution into the cuprous bromide suspension. A large amount of gas will be generated.
-
After the addition is complete, continue stirring for 20 minutes.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the product.
-
Wash the organic layer with a basic solution (e.g., sat. NaHCO₃) followed by water.
-
Perform a simple distillation on the crude product to obtain 2-Bromobenzotrifluoride as a yellow liquid. (Expected yield: ~89%).
5.2 Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between 2-Bromobenzotrifluoride and an arylboronic acid.[9][10][11]
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromobenzotrifluoride (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ (3.0 mmol, 3.0 eq).[9]
-
Add the palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol, 1 mol%), and a suitable ligand like triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water (4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
6.1 Synthesis Pathway Diagram
Caption: Synthesis of 2-Bromobenzotrifluoride via Sandmeyer Reaction.
6.2 Experimental Workflow Diagram
Caption: General Workflow for Suzuki-Miyaura Coupling.
References
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Bromobenzotrifluoride, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
